molecular formula C14H11Cl2NO2 B11956633 2'-Chloro-2-(2-chlorophenoxy)acetanilide CAS No. 70907-02-7

2'-Chloro-2-(2-chlorophenoxy)acetanilide

Cat. No.: B11956633
CAS No.: 70907-02-7
M. Wt: 296.1 g/mol
InChI Key: IRPKLUVHPDXGLG-UHFFFAOYSA-N
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Description

2’-Chloro-2-(2-chlorophenoxy)acetanilide is an organic compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.155 g/mol . This compound is characterized by the presence of two chlorine atoms and a phenoxy group attached to an acetanilide core. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-2-(2-chlorophenoxy)acetanilide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2’-Chloro-2-(2-chlorophenoxy)acetanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction temperatures and the use of industrial-grade reagents to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2-(2-chlorophenoxy)acetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted acetanilides depending on the nucleophile used.

    Oxidation Reactions: Products include quinone derivatives and other oxidized phenoxy compounds.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2’-Chloro-2-(2-chlorophenoxy)acetanilide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-2-(2-chlorophenoxy)acetanilide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, leading to changes in their activity. The chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-2-(4-chlorophenoxy)acetanilide
  • 2-(4-Chlorophenoxy)-4’-(methylthio)acetanilide
  • 2-(2-Chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

2’-Chloro-2-(2-chlorophenoxy)acetanilide is unique due to the specific positioning of the chlorine atoms and the phenoxy group, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

70907-02-7

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18)

InChI Key

IRPKLUVHPDXGLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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